molecular formula C11H15NO5 B564683 Methocarbamol-d5 CAS No. 1189699-70-4

Methocarbamol-d5

Cat. No.: B564683
CAS No.: 1189699-70-4
M. Wt: 246.27 g/mol
InChI Key: GNXFOGHNGIVQEH-RORPNYJOSA-N
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Biochemical Analysis

Biochemical Properties

Methocarbamol-d5 interacts with various biomolecules in the body. It has been observed to bind to carbonic anhydrase I and II with 1000 fold more specificity for carbonic anhydrase I . Carbonic anhydrases are enzymes that assist rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions .

Cellular Effects

This compound, like its parent compound Methocarbamol, exerts effects on various types of cells and cellular processes. It is known to inhibit the ability of mice to remain on a vertical ladder for 1 minute and decreases forelimb grip strength . This suggests that this compound may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is thought to be dependent on its central nervous system depressant activity . This action may be mediated through blocking spinal polysynaptic reflexes, decreasing nerve transmission in spinal and supraspinal polysynaptic pathways, and prolonging the refractory period of muscle cells .

Temporal Effects in Laboratory Settings

Methocarbamol, the parent compound, has been shown to have effects that last several hours

Dosage Effects in Animal Models

In animal models, the effects of this compound may vary with different dosages. For Methocarbamol, the recommended dosage in dogs and cats is 20–45 mg/kg orally every 8 hours . Very high doses may be required for conditions such as tetanus . It is recommended that the dose does not exceed 330 mg/kg, although serious toxicity or death has not been reported after overdoses .

Metabolic Pathways

Methocarbamol is metabolized via dealkylation and hydroxylation followed by conjugation to form glucuronides and sulfates .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methocarbamol-d5 is synthesized by incorporating deuterium atoms into the methocarbamol molecule. The process typically involves the deuteration of specific hydrogen atoms in the methocarbamol structure. This can be achieved through various chemical reactions, such as catalytic hydrogen-deuterium exchange or the use of deuterated reagents .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through techniques such as crystallization or chromatography to achieve the desired level of deuteration .

Chemical Reactions Analysis

Types of Reactions: Methocarbamol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

Methocarbamol-d5 is widely used in scientific research for various applications, including:

Comparison with Similar Compounds

Methocarbamol-d5 can be compared with other similar compounds, such as:

    Cyclobenzaprine: Another muscle relaxant used for similar indications.

    Tizanidine: A muscle relaxant that works by inhibiting presynaptic motor neurons.

Uniqueness: this compound is unique due to its deuterated form, which makes it particularly useful as an internal standard in analytical applications. This property allows for more accurate quantification of methocarbamol in various samples .

Properties

IUPAC Name

[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/i6D2,7D2,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXFOGHNGIVQEH-RORPNYJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(COC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)N)O)OC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676008
Record name 2-Hydroxy-3-(2-methoxyphenoxy)(~2~H_5_)propyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189699-70-4
Record name 2-Hydroxy-3-(2-methoxyphenoxy)(~2~H_5_)propyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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